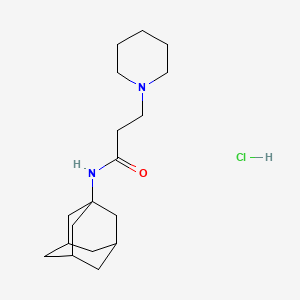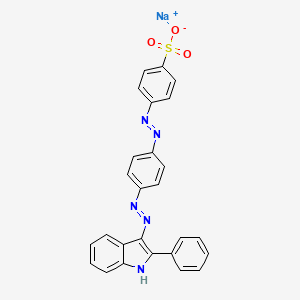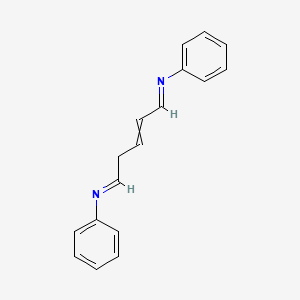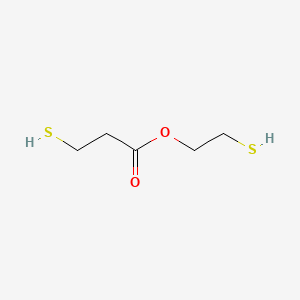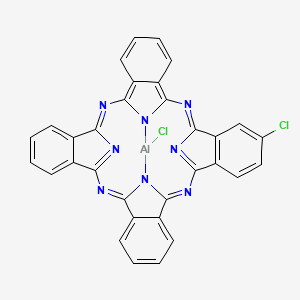
Chloro aluminum chloro phthaloyanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro aluminum chloro phthaloyanine is a type of phthalocyanine compound, which is a class of macrocyclic compounds known for their intense color and stability. These compounds are widely used in various applications due to their unique chemical and physical properties. This compound, in particular, has gained attention for its potential use in photodynamic therapy, organic photovoltaics, and other advanced technological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloro aluminum chloro phthaloyanine can be synthesized through several methods. One common approach involves heating a solution of chloro aluminum phthalocyanine in the presence of fluoride salts such as cesium fluoride, potassium fluoride, or sodium fluoride. This reaction typically takes place in dimethyl sulfoxide (DMSO) and results in the formation of fluoro aluminum phthalocyanine .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of solid lipid nanoparticles (SLN) as carriers. These nanoparticles are prepared using a solvent diffusion method in an aqueous system. The resulting SLN loaded with chloro aluminum phthalocyanine exhibit high encapsulation efficiency and stability .
Análisis De Reacciones Químicas
Types of Reactions
Chloro aluminum chloro phthaloyanine undergoes various chemical reactions, including substitution reactions. For example, it can be converted to fluoro aluminum phthalocyanine by heating in the presence of fluoride salts . Additionally, it can form protonated complexes in acidic conditions, which can dissociate across the aluminum-nitrogen bonds .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include fluoride salts (cesium fluoride, potassium fluoride, sodium fluoride) and strong acids (sulfuric acid). The reactions typically occur under heating conditions in solvents such as DMSO or dichloromethane .
Major Products Formed
The major products formed from the reactions of this compound include fluoro aluminum phthalocyanine and protonated complexes. These products exhibit different optical and electronic properties compared to the parent compound .
Aplicaciones Científicas De Investigación
Chloro aluminum chloro phthaloyanine has a wide range of scientific research applications:
Photodynamic Therapy: It is used as a photosensitizer in photodynamic therapy for the treatment of cancers such as oral squamous cell carcinoma.
Organic Photovoltaics: It is used in the fabrication of organic photovoltaic devices due to its ability to donate electrons and form exciton-rectifying layers.
Antimicrobial Therapy: It has been investigated for its potential use in antimicrobial photodynamic therapy against pathogenic bacteria.
Mecanismo De Acción
The mechanism of action of chloro aluminum chloro phthaloyanine involves its ability to absorb light and generate reactive oxygen species. In photodynamic therapy, the compound is activated by light, leading to the production of singlet oxygen and other reactive species that cause cell damage and death. The molecular targets include cellular components such as lipids, proteins, and nucleic acids .
Comparación Con Compuestos Similares
Chloro aluminum chloro phthaloyanine is part of the larger family of metal phthalocyanines, which include compounds such as zinc phthalocyanine, copper phthalocyanine, cobalt phthalocyanine, iron phthalocyanine, and magnesium phthalocyanine. These compounds share similar macrocyclic structures but differ in their central metal ions and substituents, leading to variations in their chemical and physical properties .
Uniqueness
The uniqueness of this compound lies in its specific optical and electronic properties, which make it suitable for applications in photodynamic therapy and organic photovoltaics. Its ability to form stable complexes and undergo substitution reactions further enhances its versatility in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C32H15AlCl2N8 |
|---|---|
Peso molecular |
609.4 g/mol |
Nombre IUPAC |
13,38-dichloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11(16),12,14,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene |
InChI |
InChI=1S/C32H15ClN8.Al.ClH/c33-16-13-14-23-24(15-16)32-40-30-22-12-6-5-11-21(22)28(38-30)36-26-18-8-2-1-7-17(18)25(34-26)35-27-19-9-3-4-10-20(19)29(37-27)39-31(23)41-32;;/h1-15H;;1H/q-2;+3;/p-1 |
Clave InChI |
OERFPTDHUOASTM-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Al](N7C(=NC8=NC(=N6)C9=C8C=CC(=C9)Cl)C1=CC=CC=C1C7=NC2=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-YL)hexahydro-2H-cyclopenta[B]furan-2,5-diol](/img/structure/B13756077.png)
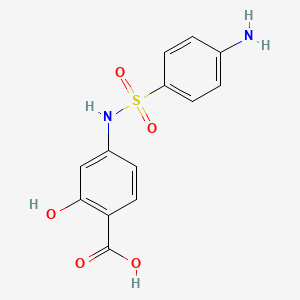

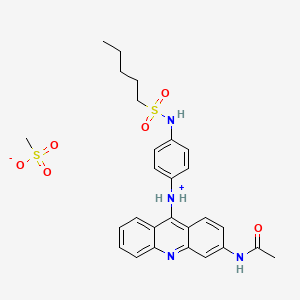
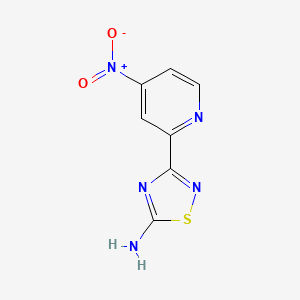
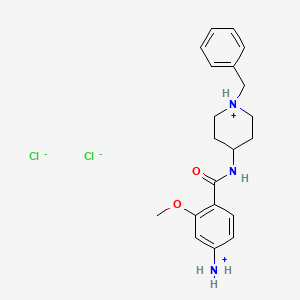


![Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride](/img/structure/B13756129.png)

